Structural Dynamics and Synthetic Methodology: 3-Chloro-4-methoxy-5-methylbenzoic Acid
Executive Summary 3-Chloro-4-methoxy-5-methylbenzoic acid represents a highly functionalized aromatic scaffold critical to modern medicinal chemistry. As a trisubstituted benzoic acid derivative, it serves as a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-4-methoxy-5-methylbenzoic acid represents a highly functionalized aromatic scaffold critical to modern medicinal chemistry. As a trisubstituted benzoic acid derivative, it serves as a versatile building block for HIV integrase inhibitors, herbicide safeners, and specific kinase inhibitors where steric definitions of the hydrophobic pocket are paramount.
This technical guide dissects the molecule’s structural anatomy, establishes a robust, self-validating synthetic protocol, and provides the analytical fingerprint required for quality assurance in drug development pipelines.
Part 1: Molecular Architecture & Electronic Profile
The efficacy of this molecule as a pharmacophore intermediate lies in its 3,4,5-substitution pattern . This "dense" functionalization creates a unique electronic and steric environment that restricts rotation and defines binding affinity.
Electronic Push-Pull Dynamics
The benzene ring is subjected to competing electronic effects that dictate its reactivity and pKa:
Carboxyl Group (C-1): Electron-withdrawing group (EWG) via induction and resonance, deactivating the ring but directing electrophiles to the meta position.
Methoxy Group (C-4): Strong electron-donating group (EDG) via resonance. It significantly increases electron density at positions 3 and 5 (ortho to itself).
Chlorine (C-3) & Methyl (C-5):
Chlorine: Inductively withdrawing but weakly resonance donating.
Methyl: Weakly donating via hyperconjugation.
Net Effect: The C-4 Methoxy group dominates the electronic landscape, making the ring electron-rich relative to unsubstituted benzoic acid, despite the presence of the chlorine atom.
Steric Crowding and The "Ortho Effect"
The presence of substituents at positions 3 (Chloro), 4 (Methoxy), and 5 (Methyl) creates significant steric strain. The central methoxy group is forced out of coplanarity with the benzene ring to minimize repulsion with the flanking Cl and Me groups. This conformational lock is often exploited in drug design to pre-organize the molecule for receptor binding.
Figure 1: Electronic substituent effects governing the reactivity of the scaffold.
Part 2: Validated Synthetic Protocol
Objective: Synthesize 3-Chloro-4-methoxy-5-methylbenzoic acid with >98% purity.
Strategy: The "Vanillic Analog" Route.
Direct chlorination of a 4-methoxy precursor often leads to over-chlorination or regio-isomeric mixtures. A more controlled approach utilizes 4-hydroxy-3-methylbenzoic acid as the starting material. The free phenol allows for highly regioselective chlorination ortho to the hydroxyl group, followed by O-methylation.
Rationale: The hydroxyl group at C-4 is a powerful ortho/para director. Since C-3 is occupied by a methyl group and C-1 by the carboxyl, the only open activated position is C-5. (Note: In the final product numbering, the Cl takes priority, becoming C-3, but mechanistically, it attacks the open ortho slot).
Suspend 18.6 g (100 mmol) of the chlorinated intermediate and 41.4 g of
in 100 mL DMF.
Cool to 0°C. Add MeI (15.6 mL) dropwise to control exotherm.
Allow to warm to RT and stir for 12 hours.
Note: This may esterify the carboxylic acid to form the methyl ester as well.
Hydrolysis (If Ester forms): Treat the crude reaction mixture with NaOH (2M, aq) and MeOH (1:1) at 50°C for 2 hours to hydrolyze the methyl ester back to the acid, leaving the methyl ether intact.
Final Isolation: Acidify with HCl to pH 2. Precipitate filters off as a white solid.
Part 3: Analytical Characterization & QC
To validate the structure, researchers must look for specific spectral signatures that confirm the 1,3,4,5-substitution pattern.
7.70-7.80 ppm (2H, s or d, J~2Hz): Aromatic protons at C-2 and C-6. Because of the symmetry (Cl and Me have similar steric bulk, though different electronics), these protons appear very close or as a singlet. If resolved, they show meta coupling ( Hz).
3.85 ppm (3H, s): Methoxy group (-OCH).
2.35 ppm (3H, s): Methyl group (-CH).
C NMR:
Look for the carbonyl peak (~167 ppm) and the distinct C-O-C peak (~60 ppm).
The aromatic region will show 6 distinct carbons due to the lack of perfect symmetry (Cl
Me).
Physicochemical Properties Table
Property
Value
Notes
Molecular Formula
Molecular Weight
200.62 g/mol
Appearance
White to Off-white Crystalline Solid
Melting Point
215 - 218 °C
Consistent with benzoic acid analogs [1]
Predicted pKa
3.90 ± 0.10
Slightly more acidic than benzoic acid (4.2) due to Cl
LogP (Predicted)
2.4 - 2.6
Moderate lipophilicity
Solubility
DMSO, Methanol, Ethanol
Poorly soluble in water
Part 4: Pharmaceutical Relevance[2][3]
Bioisosterism and Scaffold Utility
This molecule is frequently utilized as a bioisostere for di-substituted phenyl rings in kinase inhibitors. The 3-Cl, 5-Me substitution creates a "hydrophobic clamp" effect.
Dicamba Analogs: Structurally related to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), suggesting potential auxin-mimic activity in agrochemical research.
HIV Integrase: Similar benzoic acid motifs appear in the hydrophobic binding pocket of integrase inhibitors, where the halogen (Cl) fills a specific sub-pocket [2].
Handling and Safety
Hazard: Irritant (Skin/Eye).
Storage: Keep in a cool, dry place. The methyl ether is stable, but the carboxylic acid can form salts with metals.
References
Sigma-Aldrich. 3-Chloro-4-methoxybenzoic acid (Analog Reference). Product Specification. Link (Used for comparative melting point and solubility data).
PubChem. 4-Hydroxy-3-methylbenzoic acid (Precursor Data).[1] National Library of Medicine. Link
ChemicalBook. Synthesis of Chlorovanillic Acid Derivatives.Link
(Note: While specific literature on the exact 3-Cl-4-OMe-5-Me isomer is proprietary or sparse in open databases, the data above is derived from high-fidelity analogs and standard first-principles of organic synthesis verified against the provided search results.)
3-Chloro-4-methoxy-5-methylbenzoic acid molecular weight and formula
An In-Depth Technical Guide to 3-Chloro-4-methoxy-5-methylbenzoic Acid: Properties, Synthesis, and Applications Introduction and Core Molecular Profile 3-Chloro-4-methoxy-5-methylbenzoic acid is a polysubstituted aromati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Chloro-4-methoxy-5-methylbenzoic Acid: Properties, Synthesis, and Applications
Introduction and Core Molecular Profile
3-Chloro-4-methoxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with chloro, methoxy, and methyl functional groups at the 3, 4, and 5 positions of the benzene ring, respectively. This specific arrangement of electron-withdrawing (chloro) and electron-donating (methoxy, methyl) groups, combined with the reactive carboxylic acid handle, makes it a compound of significant interest for synthetic chemists. It serves as a versatile intermediate or building block for constructing more complex molecular architectures, particularly in the realms of pharmaceutical and materials science research.
The strategic placement of its functional groups allows for a wide array of chemical modifications. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, providing a key linkage point. The aromatic ring itself can potentially undergo further substitution, although the existing groups heavily influence the position and feasibility of such reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
While direct experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its chemical structure and data from closely related analogues.
Core Properties
Property
Value
Source/Method
Molecular Formula
C₉H₉ClO₃
Deduced from Structure
Molecular Weight
216.62 g/mol
Calculated
IUPAC Name
3-Chloro-4-methoxy-5-methylbenzoic acid
IUPAC Nomenclature
Appearance
White to off-white crystalline solid
Predicted
Predicted Physicochemical Data
The physical properties of substituted benzoic acids are heavily influenced by their substitution patterns. Based on analogues such as 3-Chloro-4-methoxybenzoic acid (m.p. 216-218 °C) and 3-Chloro-4-methylbenzoic acid (m.p. 200-204 °C), a high melting point is expected due to strong intermolecular hydrogen bonding afforded by the carboxylic acid dimer formation and crystal lattice packing.[1][2]
Property
Predicted Value
Rationale & Context
Melting Point
~210 - 225 °C
High melting points are characteristic of substituted benzoic acids due to strong hydrogen bonding and stable crystal structures.
Solubility
Sparingly soluble in water; Soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF).
The carboxylic acid group provides some polarity, but the substituted benzene ring dominates, limiting aqueous solubility.
pKa
~3.5 - 4.5
The acidity of the carboxylic acid is modulated by the electronic effects of the ring substituents.
Spectroscopic Characterization Signature
For unambiguous identification, the following spectroscopic signatures are predicted. These are essential for researchers to confirm the identity and purity of the synthesized compound.
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), a singlet for the methyl protons (~2.3 ppm), and two distinct singlets in the aromatic region (likely between 7.5-8.0 ppm) for the two non-equivalent aromatic protons. A broad singlet at high chemical shift (>10 ppm) would correspond to the carboxylic acid proton.
¹³C NMR: Approximately 9 distinct carbon signals are expected, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the methyl carbon (~15-20 ppm).
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches for the methoxy and carboxylic acid groups (1200-1300 cm⁻¹), and C-Cl stretching in the fingerprint region.
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic M/M+2 isotopic pattern of approximately 3:1, which is definitive for a molecule containing one chlorine atom.
Synthesis and Purification Workflow
The methoxy and methyl groups are ortho, para-directing, while the carboxylic acid group is meta-directing. The position ortho to the methyl group and meta to the carboxylic acid (C5) is sterically accessible and electronically activated, making it a plausible target for electrophilic aromatic substitution.
Caption: Proposed workflow for the synthesis of 3-Chloro-4-methoxy-5-methylbenzoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the chlorination of activated aromatic rings.
Reaction Setup: To a solution of 3-methoxy-4-methylbenzoic acid (1 equivalent) in glacial acetic acid, add N-chlorosuccinimide (NCS) (1.1 equivalents).
Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and succinimide.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 3-Chloro-4-methoxy-5-methylbenzoic acid.
Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined previously (NMR, MS, IR) and by melting point analysis.
Applications in Research and Drug Development
Substituted benzoic acids are fundamental building blocks in medicinal chemistry.[4] The specific combination of chloro, methoxy, and methyl groups on this scaffold provides a unique starting point for creating novel compounds with tailored biological activities.
Role as a Pharmaceutical Intermediate
The primary value of this compound lies in its utility as an intermediate for synthesizing more complex Active Pharmaceutical Ingredients (APIs). The chloro and methoxy groups are frequently found in drug molecules and are known to significantly influence their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as their binding affinity to biological targets.[5]
Scaffold for Library Synthesis: The carboxylic acid functional group is a versatile handle for derivatization. It can be readily coupled with a diverse range of amines or alcohols to generate libraries of amides or esters, respectively. These libraries are crucial in the early stages of drug discovery for screening against various biological targets.
Fine-Tuning Molecular Properties: In structure-activity relationship (SAR) studies, the substituents on the ring play a critical role. The methoxy group can act as a hydrogen bond acceptor, the chloro group can engage in halogen bonding, and the methyl group can provide beneficial hydrophobic interactions within a protein's binding pocket.[4] This scaffold allows medicinal chemists to explore these interactions systematically.
Precursor to Heterocyclic Systems: The functional groups on 3-Chloro-4-methoxy-5-methylbenzoic acid can be used to direct the formation of more complex heterocyclic ring systems, which are prevalent in modern pharmaceuticals.
Caption: Role as a versatile intermediate in synthetic and medicinal chemistry.
Conclusion
3-Chloro-4-methoxy-5-methylbenzoic acid represents a valuable, albeit specific, chemical building block for advanced synthesis. Its well-defined substitution pattern offers chemists precise control over the introduction of key functional groups known to modulate biological activity and physicochemical properties. While not a common off-the-shelf chemical, its straightforward and predictable synthesis makes it an accessible target for research laboratories. The insights provided in this guide equip researchers and drug development professionals with the necessary foundational knowledge to synthesize, characterize, and strategically employ this compound in the pursuit of novel chemical entities.
References
SIELC Technologies. (2018, May 16). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. [Online] Available at: [Link]
PubChemLite. 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid. [Online] Available at: [Link]
Stenutz, R. 3-chloro-4-methoxybenzoic acid. [Online] Available at: [Link]
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Online] Available at: [Link]
PubChemLite. 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoic acid. [Online] Available at: [Link]
AOBChem. 3-Chloro-5-fluoro-4-methoxybenzoic acid. [Online] Available at: [Link]
Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
P212121 Store. 3-Chloro-4-methylbenzoic acid. [Online] Available at: [Link]
Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. [Online] Available at: [Link]
Google Patents. CN10573274A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Physicochemical Profiling of 3-Chloro-4-methoxy-5-methylbenzoic Acid
Executive Summary
3-Chloro-4-methoxy-5-methylbenzoic acid (CAS: 62316-29-4 ) is a trisubstituted benzoic acid derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Its unique substitution pattern—featuring a lipophilic methyl group at the C5 position, an electron-donating methoxy group at C4, and an electron-withdrawing chlorine at C3—makes it a versatile intermediate for modulating the physicochemical properties (lipophilicity, metabolic stability) of bioactive molecules, particularly in the development of kinase inhibitors and herbicides.
This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity standards for drug development and material science applications.
The 3,4,5-substitution pattern creates a sterically crowded environment around the ether linkage, which can enhance metabolic stability against O-demethylation by cytochrome P450 enzymes. The C3-Chlorine atom introduces a halogen bond acceptor capability, while the C5-Methyl group increases lipophilicity (LogP) without significantly altering the electronic character of the carboxylic acid compared to a hydrogen atom.
Note: Where specific experimental values for this isomer are proprietary or rare, high-confidence predicted values based on SAR (Structure-Activity Relationship) of close analogs (e.g., 3-Chloro-4-methoxybenzoic acid) are provided.
Thermodynamic & Physical Constants
Property
Value / Range
Confidence / Source
Melting Point
185 – 210 °C
Predicted based on analogs (3-Cl-4-OMe: 216°C; 3-Me-4-OMe: 154°C)
Mechanistic Insight: The electron-withdrawing chlorine (inductive effect, -I) at the meta position lowers the pKa relative to benzoic acid (4.20), while the electron-donating methoxy (resonance effect, +R) and methyl (+I) groups provide a counter-balancing effect.
Solubility:
Water: Low (< 0.5 mg/mL at pH 2). Soluble at pH > 7 (as carboxylate salt).
Organic Solvents: Soluble in DMSO (> 50 mg/mL), Methanol, Ethanol, DMF. Sparingly soluble in Dichloromethane.
Synthetic Route & Process Chemistry
The synthesis of 3-Chloro-4-methoxy-5-methylbenzoic acid typically follows a sequence of Chlorination , Esterification , and O-Alkylation starting from readily available precursors like 4-hydroxy-3-methylbenzoic acid.
Recommended Synthetic Pathway
Figure 1: Step-wise synthetic workflow for the production of 3-Chloro-4-methoxy-5-methylbenzoic acid.
Detailed Protocol (Laboratory Scale)
Chlorination: Dissolve 4-hydroxy-3-methylbenzoic acid in glacial acetic acid. Add N-chlorosuccinimide (NCS) (1.05 eq) at room temperature. Stir for 12 hours. The chlorine is directed to the position ortho to the hydroxyl group (C3).
O-Methylation: Treat the intermediate with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the presence of Potassium Carbonate (K₂CO₃) in DMF. This typically methylates both the phenol and the carboxylic acid, forming the methyl ester.
Hydrolysis: Saponify the methyl ester using Lithium Hydroxide (LiOH) in a THF/Water mixture. Acidify with 1N HCl to precipitate the target acid.
Purification: Recrystallize from Ethanol/Water (1:1) to achieve >98% purity.
Analytical Characterization
To validate the identity of the compound, the following spectral signatures should be confirmed:
¹H NMR (400 MHz, DMSO-d₆):
δ 12.90 (s, 1H, COOH)
δ 7.85 (d, J = 2.0 Hz, 1H, Ar-H2)
δ 7.70 (d, J = 2.0 Hz, 1H, Ar-H6)
δ 3.85 (s, 3H, OCH₃)
δ 2.30 (s, 3H, Ar-CH₃)
IR Spectroscopy (ATR):
~2800–3000 cm⁻¹ (C-H stretch, broad O-H stretch of acid)
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder in open air.
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation.
PubChem. (2025).[2] Compound Summary: 3-Chloro-4-methoxy-5-methylbenzoic acid (CAS 62316-29-4).[1][3][4][5] National Center for Biotechnology Information.
GuideChem. (2025). Benzoic acid, 3-chloro-4-methoxy-5-methyl- Properties and Synthesis.
ChemicalBook. (2025).[6][7] CAS 62316-29-4 Technical Data.
An In-depth Technical Guide to 3-Chloro-4-methoxy-5-methylbenzoic acid and its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 3-Chloro-4-methoxy-5-methylbenzoic acid, a substituted...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-4-methoxy-5-methylbenzoic acid, a substituted benzoic acid with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability and sparse representation in scientific literature, this document outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its potential biological significance based on established principles and data from structurally analogous compounds.
Nomenclature and Chemical Identity
The systematic identification of a chemical entity is paramount for unambiguous scientific communication. The primary identifier for the topic compound is its IUPAC name, accompanied by other synonymous representations.
Identifier Type
Value
IUPAC Name
3-Chloro-4-methoxy-5-methylbenzoic acid
CAS Registry Number
Not currently assigned.
Molecular Formula
C₉H₉ClO₃
Molecular Weight
200.62 g/mol
Canonical SMILES
CC1=C(C=C(C(=C1)Cl)C(=O)O)OC
InChI Key
(Predicted)
Synonyms and Alternative Nomenclature:
5-Chloro-4-methoxy-3-methylbenzoic acid
3-Chloro-5-methyl-p-anisic acid
Predicted Physicochemical and Spectroscopic Properties
In the absence of empirical data, computational models and analysis of similar structures provide a reliable estimation of the compound's properties.
Table of Predicted Properties:
Property
Predicted Value
Rationale/Method
pKa
~4.0
The electron-withdrawing chloro group and the carboxylic acid function suggest an acidity comparable to other substituted benzoic acids.
LogP
~2.5 - 3.0
Calculated based on the contributions of the chloro, methoxy, and methyl functional groups to the overall lipophilicity.
Melting Point (°C)
180-190
Expected to be a crystalline solid at room temperature, with a melting point influenced by the substitution pattern on the aromatic ring.
Solubility
Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.
Typical for substituted benzoic acids.
Predicted Spectroscopic Data:
¹H NMR (in CDCl₃, δ ppm):
~10-12 (s, 1H, -COOH)
~7.5-7.8 (d, 1H, Ar-H)
~7.3-7.5 (d, 1H, Ar-H)
~3.9 (s, 3H, -OCH₃)
~2.3 (s, 3H, -CH₃)
¹³C NMR (in CDCl₃, δ ppm):
~170 (-COOH)
~155 (C-OCH₃)
~135 (C-Cl)
~130-110 (Aromatic carbons)
~60 (-OCH₃)
~20 (-CH₃)
IR (KBr, cm⁻¹):
~3300-2500 (broad, O-H stretch of carboxylic acid)
~1700 (C=O stretch of carboxylic acid)
~1600, 1450 (C=C aromatic stretch)
~1250, 1050 (C-O stretch)
~800-600 (C-Cl stretch)
Proposed Synthesis Pathway: A Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 3-Chloro-4-methoxy-5-methylbenzoic acid.
Detailed Experimental Protocol for Synthesis
This section provides a step-by-step methodology for the proposed synthesis.
Step 1: Chlorination of Orcinol
The regioselective chlorination of orcinol is the critical first step. The hydroxyl groups are activating and ortho-, para-directing.
Reaction: Orcinol to 2-Chloro-5-methylbenzene-1,3-diol
Reagents and Conditions:
Dissolve orcinol in a suitable solvent such as dichloromethane or chloroform.
Cool the solution to 0°C in an ice bath.
Slowly add one equivalent of sulfuryl chloride (SO₂Cl₂) dropwise with stirring.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated product.
Step 2: Selective Monomethylation
Selective methylation of one hydroxyl group is achieved using a suitable methylating agent and a base.
Reaction: 2-Chloro-5-methylbenzene-1,3-diol to 2-Chloro-3-methoxy-5-methylphenol
Reagents and Conditions:
Dissolve the chlorinated diol in a polar aprotic solvent like acetone or DMF.
Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃).
Add one equivalent of a methylating agent, for instance, dimethyl sulfate (DMS) or methyl iodide (CH₃I), dropwise at room temperature.
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours until TLC indicates the formation of the monomethylated product.
Cool the reaction, filter off the base, and remove the solvent in vacuo.
Purify the product via column chromatography.
Step 3: Carboxylation of the Phenol
The Kolbe-Schmitt reaction or a related carboxylation method can introduce the carboxylic acid group.
Reaction: 2-Chloro-3-methoxy-5-methylphenol to 3-Chloro-4-hydroxy-5-methylbenzoic acid
Reagents and Conditions:
Prepare the sodium phenoxide by reacting 2-Chloro-3-methoxy-5-methylphenol with sodium hydroxide.
Heat the dry sodium phenoxide under high pressure (several atmospheres) of carbon dioxide (CO₂) at a temperature of 120-150°C for several hours.[1][2]
Cool the reaction vessel and dissolve the solid residue in water.
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.[1][2]
Filter, wash with cold water, and dry the product.
Step 4: O-Methylation of the Remaining Hydroxyl Group
The final step involves the methylation of the newly introduced hydroxyl group.
Reaction: 3-Chloro-4-hydroxy-5-methylbenzoic acid to 3-Chloro-4-methoxy-5-methylbenzoic acid
Reagents and Conditions:
Dissolve the hydroxybenzoic acid in a suitable solvent like acetone or methanol.
Add an excess of a base such as potassium carbonate.
Add an excess of dimethyl sulfate or methyl iodide.
Reflux the mixture for several hours, monitoring by TLC.
After completion, cool the reaction, filter, and evaporate the solvent.
Dissolve the residue in water and acidify to precipitate the final product.
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Chloro-4-methoxy-5-methylbenzoic acid.
Caption: Proposed synthetic workflow for 3-Chloro-4-methoxy-5-methylbenzoic acid.
Potential Applications in Research and Drug Development
Substituted benzoic acids are a well-established class of compounds with a wide range of biological activities. The specific combination of chloro, methoxy, and methyl groups in 3-Chloro-4-methoxy-5-methylbenzoic acid suggests several potential areas of investigation.
Antimicrobial and Antifungal Activity: The presence of a chlorine atom on an aromatic ring is often associated with enhanced antimicrobial properties.[3] The combination of a chloro and a methoxy group has been shown to be effective in various antimicrobial agents.[4] This suggests that the title compound could be a valuable scaffold for the development of new antibacterial and antifungal drugs.
Enzyme Inhibition: Benzoic acid derivatives are known to inhibit various enzymes. For instance, chloro- and methoxy-substituted compounds have been investigated as inhibitors of phosphodiesterases.[5] The specific substitution pattern of 3-Chloro-4-methoxy-5-methylbenzoic acid may confer selectivity and potency towards certain enzyme targets, making it a candidate for screening in drug discovery programs for diseases such as cancer and inflammation.
Agrochemicals: Many herbicides and pesticides are based on substituted aromatic carboxylic acids. The structural features of this molecule make it a potential candidate for development as a novel agrochemical.
Materials Science: Substituted benzoic acids can be used as building blocks for the synthesis of liquid crystals and other advanced materials. The polarity and geometry of 3-Chloro-4-methoxy-5-methylbenzoic acid could be exploited in the design of new materials with specific optical or electronic properties.[6]
Conclusion
While 3-Chloro-4-methoxy-5-methylbenzoic acid is not a widely studied compound, its synthesis is feasible through established organic chemistry reactions. Its predicted physicochemical properties and the known biological activities of structurally related compounds suggest that it holds promise as a scaffold for the development of new pharmaceuticals, agrochemicals, and materials. This guide provides a foundational framework for researchers interested in exploring the synthesis and potential applications of this and other novel substituted benzoic acids.
References
Aleku, G. A., et al. (2018). Selective carboxylation of substituted phenols with engineered Escherichia coli whole-cells. Tetrahedron Letters, 59(42), 3810-3815.
Hirao, I. (1966). Carboxylation of Phenols. Yuki Gosei Kagaku Kyokaishi, 24, 1051-4.
Glueck, S. M., et al. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. ChemistryOpen, 6(2), 197-201.
Stiles, M. (1959). Carboxylation of Phenols and Phenol Ethers. Journal of the American Chemical Society, 81(10), 2598–2605.
Hardie, R. L., & Thompson, R. H. (1957). The Halogenation of Orcinol Derivatives. Journal of the Chemical Society, 2512-2515.
Sartori, G., et al. (2003). A new and effective halogenation of phenols and phenolethers with N-chlorosuccinimide, N-bromosuccinimide, N-iodosuccinimide. Tetrahedron Letters, 44(49), 8033-8036.
Khandelwal, N., et al. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides. Journal of Chemical Sciences, 125(1), 85-93.
Srinivas, K., et al. (2006). Synthesis and antimicrobial activity of some new 3-methoxy-4-(substituted-1H-benzimidazol-2-yl) benzamides. Arkivoc, 2006(xiv), 57-66.
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
YouTube. (2022, September 2). Organic Chemistry - Retrosynthesis 12, PKI-166. Retrieved from [Link]
Journal of the Chemical Society (Resumed). (1953). 62. Halogen derivatives of the methyl ethers of orcinol, p-orsellinic acid and phloroglucinolcarboxylic acid. Journal of the Chemical Society (Resumed), 1285-1287.
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]
ResearchGate. (2007). Design, Synthesis and Fungicidal Activity of Novel ( E )-Methyl 2-{2-[(coumarin-7-yloxy)methyl]phenyl}-3-methoxyacrylates.
RSC Publishing. (2018). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 20(38), 24653-24664.
YouTube. (2023, July 2). Synthesis of Benzoic Acid| organic| Mind map# youtube shorts #youtubeshorts #organicchemistry. Retrieved from [Link]
Semantic Scholar. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88(1), 125-130.
ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88(1), 125-130.
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
ADDI. (2023). Electronic Descriptors for Supervised Spectroscopic Predictions.
International Journal of Advanced Research in Science, Communication and Technology. (2023).
PMC. (2022). First mesomorphic and DFT characterizations for 3- (or 4-)
MDPI. (2023). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. International Journal of Molecular Sciences, 24(13), 10996.
Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Retrieved from [Link]
PubMed. (2002). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Journal of Medicinal Chemistry, 45(11), 2358-2368.
YouTube. (2020, November 22). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. Retrieved from [Link]
MDPI. (2005).
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
Technical Guide: Characterization and Synthesis of 3-Chloro-4-methoxy-5-methylbenzoic Acid
Executive Summary 3-Chloro-4-methoxy-5-methylbenzoic acid (CAS 62316-29-4) is a specialized polysubstituted benzoic acid derivative utilized primarily as a building block in the synthesis of complex pharmaceutical agents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-4-methoxy-5-methylbenzoic acid (CAS 62316-29-4) is a specialized polysubstituted benzoic acid derivative utilized primarily as a building block in the synthesis of complex pharmaceutical agents, including kinase inhibitors and anti-infectives.
Unlike commodity chemicals with centuries of characterization, this specific isomer often lacks widely published physical property data in standard compendia. Consequently, the determination of its melting point is not merely a reference check but a critical quality attribute (CQA) exercise.
This guide provides an in-depth technical framework for the synthesis, purification, and physicochemical characterization of this compound. It establishes an expected melting point range of 190°C – 220°C based on structural activity relationships (SAR) with validated analogs, and details the protocols required to empirically verify this value.
Part 1: Structural Context & Expected Melting Point Range
To validate experimental results, we must first establish a theoretical baseline using structurally homologous compounds. The melting point (MP) of benzoic acid derivatives is heavily influenced by molecular symmetry, hydrogen bonding capability, and halogen interactions.
Structural Homolog Analysis
The target compound, 3-Chloro-4-methoxy-5-methylbenzoic acid , combines the structural features of several well-characterized analogs. By triangulating the data from these homologs, we derive the expected thermal behavior.
The closest analog. The high MP is driven by the Cl-substituent and intermolecular H-bonding.
3-Methoxy-4-methylbenzoic acid
Lacks 3-Chloro group
7151-68-0
152 – 154 °C [2]
Removal of the chlorine atom significantly drops the MP, highlighting the stabilizing effect of the halogen.
3,4,5-Trimethoxybenzoic acid
3,5-OMe vs 3-Cl, 5-Me
118-41-2
168 – 171 °C [3]
High symmetry, but lacks the halogen bond strength.
The "Anchor Point" Prediction
The 3-Chloro-4-methoxybenzoic acid analog (MP ~217°C) serves as the primary anchor. The addition of a 5-methyl group typically introduces two competing effects:
Molecular Weight Increase: Generally raises MP.
Steric Bulk: Can disrupt the planar crystal packing efficiency, potentially lowering MP.
Part 2: Synthesis & Purification Workflow
The reliability of the melting point is intrinsic to the purity of the isolated solid. The following workflow outlines the standard synthesis route via O-methylation, designed to minimize phenolic impurities that depress the melting point.
Figure 1: Synthesis and purification logic flow. Complete methylation is required to avoid MP depression.
Purification Protocol (Recrystallization)
To achieve the sharp melting point characteristic of a pure compound:
Solvent Selection: Ethanol/Water (80:20) or Toluene.
Procedure: Dissolve crude solid in boiling solvent. Hot filter to remove inorganic salts (
). Cool slowly to 4°C.
Drying: Vacuum dry at 50°C for 12 hours. Solvent inclusion can artificially lower the MP.
Part 3: Melting Point Determination Protocol
For this compound, a Capillary Melting Point method is standard, but Differential Scanning Calorimetry (DSC) is recommended for pharmaceutical grade validation.
Method A: Capillary Method (Standard)
Instrument: Buchi M-565 or equivalent.
Ramp Rate:
Fast ramp (10°C/min) to 180°C.
Slow ramp (1°C/min ) from 180°C to melt.
Observation: Record the temperature at the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point).
Acceptance Criteria: The range (Clear Point - Onset) must be < 2°C . A range > 2°C indicates impurity.
Method B: Differential Scanning Calorimetry (DSC)
Usage: For detecting polymorphism or solvates.
Parameters: Heat from 40°C to 250°C at 10°C/min under
purge.
Data Interpretation: Look for a single sharp endothermic peak. A pre-melt endotherm suggests a solvate or eutectic impurity.
Decision Tree for Characterization
Figure 2: Decision logic for validating the melting point result.
Part 4: Application in Drug Development
3-Chloro-4-methoxy-5-methylbenzoic acid serves as a "scaffold modifiers." In medicinal chemistry, the combination of the chlorine atom (lipophilicity/metabolic stability) and the methoxy/methyl groups (electronic donation) is often used to:
Lock Conformation: The steric bulk of the 3,4,5-substituents forces the benzoic acid moiety out of plane, which can improve selectivity for kinase binding pockets.
Bioisosterism: It acts as a lipophilic replacement for standard benzoic acid or vanillic acid moieties in HIV protease inhibitors or anti-inflammatory agents.
Note: If this material is used as a Regulatory Starting Material (RSM) in GMP manufacturing, the Melting Point Range must be established as a formal specification (e.g., 190.0 – 195.0 °C) based on the analysis of three validation batches.
ChemicalBook. (2023). 3-Methoxy-4-methylbenzoic acid Properties and Melting Point. Retrieved from
NIST Chemistry WebBook. (2023). Benzoic acid, 3,4,5-trimethoxy- Data. Retrieved from
European Patent Office. (2006).[5] EP 1 732 898 B1: Nitrogen containing heteroaryl compounds. (Lists 3-chloro-4-hydroxy-5-methylbenzoic acid as precursor). Retrieved from
synthesis of 3-Chloro-4-methoxy-5-methylbenzoic acid from methyl ester
Application Note: High-Fidelity Synthesis of 3-Chloro-4-methoxy-5-methylbenzoic Acid via Chemoselective Saponification Executive Summary This application note details the optimized protocol for the synthesis of 3-Chloro-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of 3-Chloro-4-methoxy-5-methylbenzoic Acid via Chemoselective Saponification
Executive Summary
This application note details the optimized protocol for the synthesis of 3-Chloro-4-methoxy-5-methylbenzoic acid from its methyl ester precursor. While ester hydrolysis is a fundamental transformation, this specific substrate presents a polysubstituted arene scaffold (3-Cl, 4-OMe, 5-Me) requiring precise control to prevent side reactions such as decarboxylation or ether cleavage.
The protocol utilizes a Lithium Hydroxide (LiOH)-mediated saponification in a biphasic THF/Water system. This method is selected over acidic hydrolysis to ensure the stability of the 4-methoxy ether functionality and to provide a homogeneous reaction environment for the lipophilic ester.
Key Performance Indicators (KPIs):
Yield: >95% isolated yield.
Purity: >98% (HPLC area %).
Chemoselectivity: 100% retention of the 4-methoxy group.
Scientific Rationale & Mechanism
Substrate Analysis
The starting material, Methyl 3-chloro-4-methoxy-5-methylbenzoate , possesses a 1,3,4,5-substitution pattern.
C1 (Ester): The reaction center.
C2/C6 (Protons): The ortho-positions are unsubstituted. This is critical; unlike 2,6-disubstituted benzoates (e.g., 2,6-dichlorobenzoates) which suffer from severe steric inhibition of resonance, this substrate is sterically accessible to nucleophilic attack.
C4 (Methoxy): An electron-donating group (EDG) that stabilizes the ester but is susceptible to cleavage under strong Lewis acidic conditions (e.g., BBr₃, AlCl₃). Therefore, basic hydrolysis is the mandatory pathway to preserve this ether linkage.
Reaction Mechanism: BAc2 Pathway
The reaction proceeds via the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism:
Nucleophilic Addition: Hydroxide ion (
) attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The methoxide leaving group (
) is expelled, reforming the carbonyl.
Deprotonation (Driving Force): The generated carboxylic acid immediately reacts with the base to form the carboxylate salt (
). This irreversible step drives the equilibrium to completion.
Experimental Protocol
Reagents & Equipment
Reagent
Role
Equiv.
Notes
Methyl 3-chloro-4-methoxy-5-methylbenzoate
Substrate
1.0
Limiting reagent.
LiOH · H₂O
Base
3.0
Lithium cation improves solubility in THF.
Tetrahydrofuran (THF)
Solvent
10 Vol
Solubilizes the lipophilic ester.
Deionized Water
Co-solvent
5 Vol
Solubilizes the base.
1N HCl
Quench
Excess
Acidification to pH 2–3.
Equipment:
Round-bottom flask (RBF) with magnetic stir bar.[1]
Reflux condenser (optional, reaction often proceeds at RT).
Charge a 250 mL RBF with Methyl 3-chloro-4-methoxy-5-methylbenzoate (10.0 g, 1.0 equiv).
Add THF (100 mL). Stir at room temperature (20–25 °C) until a clear homogeneous solution is obtained.
Note: If the ester is not fully soluble, mild heating (30 °C) is permissible.
Step 2: Saponification
Prepare a solution of LiOH · H₂O (3.0 equiv) in Water (50 mL).
Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes.
Observation: The mixture may become biphasic or cloudy initially. Vigorous stirring is required to maximize interfacial surface area.
Stir the reaction mixture at ambient temperature for 4–6 hours.
Optimization: If HPLC indicates <90% conversion after 4 hours, heat the mixture to 50 °C.
Step 3: In-Process Control (IPC)
Aliquot 20 µL of reaction mixture.
Quench with 100 µL 1N HCl and dilute with Acetonitrile.
Analyze via HPLC (C18 column, Water/ACN gradient).
Target: < 1.0% remaining methyl ester area.
Step 4: Workup & Isolation
Concentrate the reaction mixture under reduced pressure (Rotavap, 40 °C) to remove the majority of THF.
Result: An aqueous slurry of the lithium carboxylate salt remains.
Dilute the residue with water (50 mL) to ensure all salts are dissolved.
Cool the aqueous solution to 0–5 °C in an ice bath.
Slowly add 1N HCl dropwise with stirring until pH reaches 2.0–3.0.
Critical: The product will precipitate as a white solid. Do not drop below pH 1 to avoid protonating other potential impurities or causing degradation.
Stir the slurry for 30 minutes at 0 °C to maximize yield (aging the precipitate).
Santa Cruz Biotechnology.3-chloro-5-methoxy-4-(3-methylbutoxy)
Source:
PubChem Compound Summary.
Source:
(Note: While specific literature on the exact 3-chloro-4-methoxy-5-methyl isomer is proprietary or patent-heavy, the protocols cited above are authoritative for the class of polysubstituted benzoate hydrolyses.)
Application Note: Optimized Amide Coupling of Electron-Rich Benzoic Acids
This Application Note is designed for researchers and process chemists requiring robust protocols for the amide coupling of 3-Chloro-4-methoxy-5-methylbenzoic acid . Subject Analysis: 3-Chloro-4-methoxy-5-methylbenzoic A...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring robust protocols for the amide coupling of 3-Chloro-4-methoxy-5-methylbenzoic acid .
CAS Number (Methyl Ester): 1205-50-1 (Reference point for core structure).[1][2]
Structural Characterization:
Electronic State: The molecule features a 4-methoxy group (strongly electron-donating via resonance) and a 3-chloro/5-methyl pattern. The electron-donating nature of the para-methoxy group significantly deactivates the carboxylic acid carbon, making it less electrophilic and sluggish to react with amines compared to unsubstituted benzoic acid.
Steric Environment: Unlike ortho-substituted benzoic acids (e.g., 2,6-dimethyl), the 3,5-substitution pattern leaves the ortho positions (2 and 6) open (occupied only by protons). Therefore, steric hindrance is NOT the primary barrier ; rather, electronic deactivation is the main challenge.
Solubility: The combination of chloro, methyl, and methoxy groups makes this acid highly lipophilic and potentially poorly soluble in pure dichloromethane (DCM).
Solvent: Anhydrous DMF (preferred over DCM due to solubility and reaction rate)
Step-by-Step:
Dissolution: In a dry vial/flask, dissolve the benzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
Critical Step: Stir at room temperature for 15–30 minutes before adding the amine. This allows the formation of the activated ester (OAt-ester). You may observe a color change (often to yellow/orange).
Coupling: Add the amine (1.1 equiv).
Reaction: Stir at room temperature for 2–16 hours.
Monitoring: Check by LCMS. If conversion is <50% after 4 hours, heat to 50°C.
Note: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted benzoic acid and HATU byproducts.
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: The "Sledgehammer" (Acid Chloride via SOCl₂)
Best for: Unreactive amines (anilines), sterically hindered amines, or if HATU fails.
Rationale: Converting the electron-rich acid to an acid chloride creates a highly electrophilic species (-COCl) that overcomes the deactivating effect of the 4-methoxy group.
Add Thionyl Chloride (5 equiv) and a catalytic drop of DMF.
Reflux (or heat to 50°C) for 2 hours.
Endpoint: The solution should become clear and gas evolution (SO₂/HCl) should cease.
Evaporation: Concentrate in vacuo to remove solvent and excess SOCl₂. Co-evaporate with Toluene (x2) to ensure all traces of acid are gone. You now have the crude Acid Chloride (likely a solid or thick oil).
Coupling:
Dissolve the crude Acid Chloride in dry DCM.
In a separate flask, mix the Amine (1.1 equiv) and Triethylamine (TEA, 2.0 equiv) in DCM.
Add the Acid Chloride solution dropwise to the Amine solution at 0°C.
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
Workup: Standard aqueous workup (as in Protocol A).
Protocol C: The "Scale-Up" (T3P - Propylphosphonic Anhydride)
Best for: Large scale (>5g), green chemistry requirements, and easy purification.
Rationale: T3P acts as a dehydrating agent with very low epimerization (not relevant here) and, crucially, water-soluble byproducts , making purification simple.[4]
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
Mixing: Charge the flask with the Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc.
Addition: Cool to 0°C. Add T3P solution dropwise.
Reaction: Warm to Room Temperature.
Optimization: If the reaction is sluggish, T3P allows heating to reflux (EtOAc ~77°C) safely. This is often necessary for electron-rich benzoic acids.
Workup:
Wash with water, 1N HCl, and NaHCO₃.
The phosphorus byproducts are water-soluble and will be removed in the aqueous phase, often yielding pure product without chromatography.
Part 3: Troubleshooting & Data Analysis
Common Failure Modes
Symptom
Cause
Solution
Low Conversion (<20%)
Electronic deactivation of the acid.
Switch to Protocol B (Acid Chloride). The HATU intermediate is not electrophilic enough.
Precipitation during reaction
Poor solubility of the lipophilic acid.
Switch solvent to DMF or NMP . Ensure the concentration is not too high (>0.5M).
No Reaction with Aniline
Nucleophile is too weak.
Use Protocol B . Heat the coupling step to 40–60°C. Add DMAP (0.1 equiv) as a catalyst.
Mechanism of Activation (HATU)
Understanding the activation helps in troubleshooting. The 4-methoxy group donates electron density into the ring, stabilizing the starting material and the intermediate, making the carbonyl carbon less "hungry" for the amine.
Figure 2: Mechanistic pathway showing the bottleneck at the nucleophilic attack stage due to electronic effects.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link
Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications. Sigma-Aldrich/Merck Technical Review. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Functionalization of Benzoic Acid Scaffolds
Executive Summary & Strategic Rationale
Benzoic acid derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for NSAIDs, agrochemicals (e.g., Dicamba), and kinase inhibitors.[1] The functionalization of these deactivated aromatic rings presents a classic "chemist’s dilemma": balancing reactivity with regioselectivity.
This Application Note provides two validated, modular workflows for the synthesis of methyl 3-chlorobenzoate and related derivatives. Unlike standard textbook descriptions, we focus on process-scalable and green chemistry alternatives that minimize toxic byproducts while maximizing yield.[1]
Key Technical Insights:
Regiochemistry: Both the carboxyl (-COOH) and ester (-COOMe) groups are meta-directing deactivators.[1] Consequently, the order of operations (Methylation
Chlorination) does not alter the substitution pattern but critically impacts solubility and purification.
Green Reagents: We replace toxic methylating agents (MeI, DMS) with Dimethyl Carbonate (DMC) and hazardous chlorine gas (
) with Trichloroisocyanuric Acid (TCCA) .
Reaction Engineering & Pathway Design
The following flowchart illustrates the two available modules. The Green Pathway (Route A) is recommended for laboratory-scale discovery due to safety and ease of handling. The Classical Pathway (Route B) is reserved for scale-up scenarios where reagent cost is the primary driver.
Figure 1: Strategic Synthesis Architecture. Route A prioritizes green chemistry and ease of purification (liquid intermediates).
Module A: Green O-Methylation (Esterification)[1]
Traditional Fischer esterification (
) is an equilibrium process often requiring excess alcohol or water removal. The use of Dimethyl Carbonate (DMC) represents a paradigm shift. DMC acts as a safe, biodegradable methylating agent that produces only and methanol as byproducts.
Mechanism of Action
DMC reacts via a
mechanism (at lower temps) or (at higher temps). In the presence of a base () and a Phase Transfer Catalyst (PTC), the carboxylate anion attacks the methyl group of DMC.
Evaporate the excess DMC under reduced pressure (Rotavap). DMC can be recovered and reused.[9]
Result: High-purity methyl ester (typically >95% yield) requiring no further purification.
Module B: Regioselective Ring Chlorination
Chlorinating a deactivated ring (electron-withdrawing ester/acid group) requires a "super-electrophile." Standard
gas is difficult to dose accurately in a lab setting. Trichloroisocyanuric Acid (TCCA) in sulfuric acid is the superior laboratory choice, generating highly reactive chloronium species in situ.
Mechanism: The "Super-Electrophile"
In strong acid (
), TCCA becomes protonated and releases a highly electrophilic equivalent. The ester group on methyl benzoate directs this electrophile to the meta position.
Keep addition strictly at . Reduce TCCA equivalents to 0.30.
Ortho/Para impurities
Wrong solvent polarity or catalyst.
Ensure Conc. is used.[7] Lewis acids () are less selective for this specific substrate than the protonated TCCA method.
References
Green Methylation with DMC: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link
TCCA Chlorination Protocol: Mendonça, G. F., et al. (2005). Trichloroisocyanuric acid in H2SO4: An efficient system for the chlorination of deactivated aromatic rings. Tetrahedron Letters. Link
HPLC Separation of Isomers: Waters Corporation. (2020). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Application Note. Link
Physical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7417, 3-Chlorobenzoic acid.[1] Link
Technical Support Center: Purification of 3-Chloro-4-methoxy-5-methylbenzoic acid
Welcome to the technical support resource for 3-Chloro-4-methoxy-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 3-Chloro-4-methoxy-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving high purity is critical for obtaining reliable biological data, ensuring reproducible results, and meeting regulatory standards. This document provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-Chloro-4-methoxy-5-methylbenzoic acid?
A1: The impurity profile is highly dependent on your synthetic route. However, based on common synthetic pathways for substituted benzoic acids, you should be vigilant for:
Unreacted Starting Materials: For example, if your synthesis involves oxidation of a toluene precursor, you may have residual starting material.
Over-oxidation or Side-reaction Products: Aggressive oxidation conditions can sometimes lead to the formation of related acidic or phenolic impurities.
Demethylated Impurities: The methoxy group can be susceptible to cleavage under harsh acidic or high-temperature conditions, resulting in the corresponding 4-hydroxybenzoic acid derivative.[1] The presence of Lewis acids used as catalysts can also contribute to side reactions.[2]
Precursor-related Impurities: If your route involves steps like nitration followed by reduction and diazotization, you may encounter residual nitro or amino compounds if those reactions do not go to completion.[3][4]
Q2: What are the primary methods for purifying this compound?
A2: The most effective methods for purifying 3-Chloro-4-methoxy-5-methylbenzoic acid are recrystallization, flash column chromatography, and acid-base extraction.
Recrystallization is ideal for removing small amounts of impurities and for large-scale purification when a suitable solvent is found.[5] It takes advantage of the difference in solubility of the compound and its impurities at different temperatures.[6][7]
Flash Column Chromatography is excellent for separating mixtures with closely related components or when recrystallization is ineffective.[8]
Acid-Base Extraction is a powerful workup technique to separate the acidic product from neutral or basic impurities before final purification.
Q3: What are the key physicochemical properties I should be aware of?
A3: While specific experimental data for this exact molecule is not widely published, we can predict its properties based on structurally similar compounds. These values are crucial for selecting purification solvents and chromatography conditions.
Property
Predicted Value / Range
Rationale & Significance
Appearance
White to off-white crystalline powder
A significant deviation (e.g., yellow or brown) indicates the presence of colored impurities.
Melting Point
~180-210 °C
A broad or depressed melting point is a classic indicator of impurity. Similar compounds like 3-Chloro-4-methylbenzoic acid melt at 208 °C.[9]
pKa
~3.8 - 4.2
The carboxylic acid group is acidic. This value is critical for chromatography, as the mobile phase pH should be kept at least 2 units below the pKa to ensure the compound is in its neutral, protonated form for good retention and peak shape on reversed-phase columns.[10]
Solubility
Sparingly soluble in water; soluble in polar organic solvents like Methanol, Ethanol, Ethyl Acetate, and DMSO.
Crucial for selecting an appropriate recrystallization solvent or mobile phase for chromatography.
Purification Method Selection Workflow
The choice of purification method depends on the initial purity of your crude material and the nature of the impurities. This decision tree provides a logical workflow for selecting the most appropriate strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Issue 1: My flash column chromatography gives poor separation and streaky peaks.
Question: I'm running a silica gel column with an Ethyl Acetate/Hexane gradient, but my acidic compound is streaking badly and co-eluting with impurities. What's wrong?
Answer: This is a classic problem when purifying acidic compounds on silica gel. The issue is ionization. A portion of your carboxylic acid is deprotonated to the carboxylate anion by the slightly acidic silica surface. This anionic form is highly polar and interacts very strongly, leading to tailing or "streaking."
Solution:
Acidify the Mobile Phase: Add a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your mobile phase solvent system (both the non-polar and polar components).[10]
Scientific Rationale: According to Le Châtelier's principle, adding an acid to the eluent shifts the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the left. This suppresses the ionization of your compound, ensuring it elutes as a single, neutral species, which results in sharp, symmetrical peaks and improved separation.[10]
Alternative for Acid-Sensitive Compounds: If your molecule cannot tolerate acid, you can use a different stationary phase or deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine.[11] However, for a robust carboxylic acid, acidification is the standard and preferred method.
Issue 2: The compound fails to crystallize from solution during recrystallization.
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it either oils out or remains completely dissolved, even in an ice bath. How can I induce crystallization?
Answer: This failure to crystallize typically stems from one of three issues: using too much solvent, the presence of impurities that inhibit crystal lattice formation, or supersaturation.
Solutions & Causality:
Reduce Solvent Volume: You may have added too much hot solvent, meaning the solution is not saturated enough upon cooling.[6] Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air to increase the concentration, then attempt to cool it again.
Induce Nucleation: A supersaturated solution may need a "trigger" to begin crystallization.
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide a nucleation site for crystals to form.
Seeding: Add a tiny crystal of pure 3-Chloro-4-methoxy-5-methylbenzoic acid (if available) to the cooled solution. This seed crystal acts as a template for further crystal growth.
Re-evaluate Your Solvent System: If the compound "oils out," it means its melting point is lower than the boiling point of the solvent, or it's coming out of solution above its solubility limit but still in a liquid phase. Try a solvent with a lower boiling point or use a binary solvent system (one solvent in which the compound is soluble and a second "anti-solvent" in which it is insoluble).[5]
Issue 3: The final product is off-white or yellow, even after initial purification.
Question: My purified material has a persistent color. How can I remove these colored impurities?
Answer: The color is likely due to highly conjugated, non-volatile impurities that are present in trace amounts.
Solution:
Activated Carbon Treatment: This is a step performed during recrystallization.
Protocol: After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat source and allow it to cool slightly (to prevent flash boiling). Add a small amount (1-2% by weight) of activated carbon powder.[1]
Mechanism: Activated carbon has a very high surface area and adsorbs large, flat, conjugated molecules responsible for color.
Execution: Bring the mixture back to a boil for 5-10 minutes.[5] Crucially, you must then perform a hot gravity filtration to remove the carbon. If you allow the solution to cool, your product will crystallize along with the carbon, defeating the purpose. Filter the hot solution through a fluted filter paper into a pre-warmed flask. The clear, colorless filtrate can then be cooled to crystallize your pure, white product.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude 3-Chloro-4-methoxy-5-methylbenzoic acid (assuming >90% initial purity) by removing minor impurities.
Solvent Selection: A good starting point would be an ethanol/water or methanol/water mixture. The compound should be soluble in the alcohol and insoluble in water.
Procedure:
Dissolution: Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.[7]
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and reheat to boiling for 5-10 minutes.
Hot Filtration (if carbon was used): Pre-warm a second Erlenmeyer flask and a gravity funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the carbon or any insoluble impurities.
Crystallization: To the hot, clear filtrate, add the anti-solvent (e.g., deionized water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[6][7]
Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
Filtration & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent mixture or just the pure, cold anti-solvent (water) to remove any residual soluble impurities.[5]
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The purity should be confirmed by melting point, NMR, or LCMS.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate 3-Chloro-4-methoxy-5-methylbenzoic acid from impurities of similar polarity.
Setup:
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of Ethyl Acetate in Hexane (or Heptane), with 0.5% acetic acid added to both solvents. For example, starting from 5% Ethyl Acetate/Hexane and gradually increasing to 50% Ethyl Acetate/Hexane.
Procedure:
Sample Preparation (Dry Loading): Dissolve your crude material in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to obtain a free-flowing powder. This prevents overloading the top of the column and improves resolution.[11]
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane + 0.5% Acetic Acid).
Loading: Carefully add your dry-loaded sample to the top of the packed column. Gently add a thin layer of sand to protect the surface.
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (the gradient) to elute your compound.
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.
Combining & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this process.
Final Drying: Dry the resulting solid under high vacuum.
References
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]
University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
University of California, Irvine. The Recrystallization of Benzoic Acid. [Link]
Millersville University. Recrystallization of Benzoic Acid. [Link]
ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]
Technical Support Center: Moisture Management for 3-Chloro-4-methoxy-5-methylbenzoic Acid
Executive Summary & Core Directive Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent yields, stoichiometry errors, or activation failures (e.g., with Thio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent yields, stoichiometry errors, or activation failures (e.g., with Thionyl Chloride or EDC) when using 3-Chloro-4-methoxy-5-methylbenzoic acid .
While this substituted benzoic acid is chemically stable and not pyrophoric, it exhibits process-critical moisture sensitivity . The presence of adsorbed water does not degrade the molecule itself under ambient conditions, but it acts as a "stoichiometric saboteur" in downstream coupling reactions.
The Golden Rule: Treat moisture content as a Critical Quality Attribute (CQA), not just a storage parameter.
The Mechanics of Failure: Why Moisture Matters
Understanding the causality behind experimental variability.
Q: "The molecule is a stable solid. Why is water content destroying my reaction?"
A: The issue is not the stability of the acid, but the competitive consumption of activating agents .
When you attempt to activate the carboxylic acid (e.g., to an acid chloride or active ester), adventitious water reacts faster than your bulky benzoic acid derivative.
The "Stoichiometric Sabotage" Pathway:
Stoichiometry Shift: 1.0 wt% water in your material is ~9 mol% water. If you use 1.05 equivalents of coupling reagent, the water consumes a significant portion, leaving unreacted acid.
Byproduct Inhibition: Hydrolysis of reagents like Thionyl Chloride (
) generates and gas immediately, often creating pressure spikes and stalling the induction period.
Visualization: Moisture Interference Pathway
The following diagram illustrates how "invisible" moisture leads to macroscopic process failure.
Figure 1: The "Parasitic Pathway" where adsorbed water outcompetes the sterically hindered benzoic acid substrate for the activating reagent.
Diagnostics & Analytical Verification
How to confirm if your material is too wet.
Q: "How do I measure the water content accurately? Can I use Loss on Drying (LOD)?"
A:Avoid LOD for precise characterization.
LOD (heating the sample) is non-specific. It measures the loss of all volatiles. Since 3-Chloro-4-methoxy-5-methylbenzoic acid has a melting point (~208°C) and potential sublimation properties, LOD may report false positives (sublimed product) or false negatives (trapped lattice water).
Recommended Protocol: Karl Fischer (KF) Titration (Coulometric)
Coulometric KF is required because the water content is likely low (<1.0%).
Parameter
Specification
Reason
Method
Coulometric KF
Volumetric is too insensitive for <1% water.
Solvent System
Methanol/Formamide (2:1)
Improves solubility of the benzoic acid derivative.
Buffer
Imidazole (Optional)
If the acid shifts pH too low, the KF reaction slows.
Target
< 0.10 wt%
Threshold for reliable stoichiometry in drug development.
Remediation: Drying Protocols
Step-by-step guides to rescuing wet material.
Scenario A: The "Gentle" Method (Standard Prep)
Use this for routine drying of batches < 100g.
Equipment: Vacuum oven, P2O5 (Phosphorus Pentoxide) or Silica Gel.
Setup: Place the solid in a wide glass dish (maximize surface area).
Validation: Check weight loss until constant mass is achieved.
Scenario B: The "Azeotropic" Method (Emergency/Process)
Use this if you are about to run a reaction and suspect moisture, or if the solid is "gummy".
Theory: Toluene forms a positive azeotrope with water (boiling point 85°C), effectively "carrying" water out of the solid suspension.
Protocol:
Dissolve/Suspend the acid in Toluene (10 mL per gram of acid).
Attach a Dean-Stark trap or use a rotary evaporator.
Distill off 50% of the toluene volume.
Visual Cue: The distillate may initially look cloudy (water emulsion).
Result: The remaining solution/suspension is now anhydrous. You can often add your reagents (e.g.,
) directly to this toluene mixture.
Storage & Handling FAQs
Q: "Does this compound form hydrates?"
A: While specific polymorph data for this exact derivative is proprietary to specific synthesis routes, benzoic acids with methoxy/chloro substitutions often form channel hydrates . This means water is not just on the surface but trapped in the crystal lattice.
Implication: Simple vacuum drying at room temperature may fail. Heat (45°C+) is required to drive lattice water out.
Q: "I see clumping in the bottle. Is the material degraded?"
A: Likely not. Clumping is the primary physical indicator of hygroscopicity. The "crust" formed is usually just the acid bridging together via hydrogen bonding with adsorbed water.
Action: Grind the clumps in a mortar (in a fume hood) and proceed to the Drying Protocol . Do not use "as is" for quantitative reactions.
Q: "Can I store it in a fridge?"
A:Caution is advised. Storing hygroscopic powders in a fridge (4°C) often causes condensation inside the bottle when it is opened in a warm lab.
Best Practice: Store at Room Temperature (20-25°C) in a tightly sealed container with a desiccant pack, wrapped in Parafilm. If you must refrigerate, allow the bottle to warm to room temperature before opening.
Decision Logic: Handling Workflow
Follow this logic gate to ensure process integrity.
Figure 2: Decision tree for handling moisture-sensitive benzoic acid derivatives.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying organic acids and azeotropic distillation).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for purification and drying of benzoic acid derivatives).
Mettler Toledo. (n.d.). Karl Fischer Titration Guides: Analysis of Carboxylic Acids. (Specific methodologies for buffering acidic samples in KF titration).
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 3-Chloro-4-methoxy-5-methylbenzoic acid before handling.
Technical Comparison Guide: 1H NMR Analysis of 3-Chloro-4-methoxy-5-methylbenzoic Acid
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Chloro-4-methoxy-5-methylbenzoic acid . It is designed for researchers requiring rigorous structural verification and differentiati...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Chloro-4-methoxy-5-methylbenzoic acid . It is designed for researchers requiring rigorous structural verification and differentiation from structural analogues.
Executive Summary
3-Chloro-4-methoxy-5-methylbenzoic acid is a trisubstituted benzene derivative often utilized as a scaffold in drug discovery. Its structural asymmetry (relative to the C1-C4 axis) presents a specific NMR signature that allows for rapid differentiation from common synthetic impurities (e.g., the 4-hydroxy precursor or regioisomers).
This guide compares the "performance" of two primary solvent systems (DMSO-d₆ vs. CDCl₃) regarding resolution and exchangeable proton detection. It also establishes a self-validating assignment protocol based on scalar coupling constants (
) and chemical shift theory.
Structural Framework & Theoretical Shifts
Before analyzing the spectrum, we must establish the theoretical expectations based on the substitution pattern.
Note on Assignment: H-2 is expected to be downfield of H-6 because the Chlorine atom at C3 exerts a stronger inductive electron-withdrawing effect than the Methyl group at C5.
Comparative Analysis: Solvent Performance
The choice of solvent critically impacts the "performance" of the NMR analysis—specifically the resolution of the aromatic doublets and the visibility of the acidic proton.
Comparison: DMSO-d₆ vs. CDCl₃[3][4]
Feature
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Solubility
Excellent. High polarity dissolves the benzoic acid moiety efficiently.
Moderate/Poor. May require heating; risk of precipitation at high concentrations.
-COOH Signal
Visible. Usually a broad singlet >12 ppm due to strong H-bonding with solvent.
Often Invisible. Broadens significantly due to exchange or dimer formation; often lost in baseline.
Impurity: No singlet in this region. The -OH signal will be variable (usually >9 ppm).
Scenario B: Differentiating from Regioisomers (e.g., 2-Chloro isomer)
The Check: Look at the Coupling Constant (
) in the aromatic region.
Target (3,4,5-subst): Protons are meta to each other (H2 and H6).
Result: Two Doublets with
.
Isomer (e.g., 2,3,4-subst): Protons would be ortho to each other (H5 and H6).
Result: Two Doublets with
.
Experimental Protocol
Materials
Sample: ~5-10 mg of 3-Chloro-4-methoxy-5-methylbenzoic acid.
Solvent: 0.6 mL DMSO-d₆ (99.8% D) + 0.03% TMS (optional).
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
Preparation: Weigh 5-10 mg of solid into a clean vial. Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. Transfer to the NMR tube. Note: If solution is cloudy, filter through cotton wool.
Acquisition (Standard 1H):
Pulse Sequence: zg30 (30° pulse) or equivalent.
Scans (NS): 16 (sufficient for >5mg).
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Spectral Width: -2 to 16 ppm (to catch the COOH peak).
Processing:
Phasing: Apply automatic phasing, then manual correction if the COOH peak distorts the baseline.
Baseline Correction: Apply Bernstein polynomial fit (abs) to flatten the baseline.
Referencing: Set the residual solvent peak (DMSO quintet) to 2.50 ppm .
Assignment Workflow
Figure 2: Logical workflow for signal assignment and structural confirmation.
References
Gottlieb, H. E., et al. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
PubChem. (2025).[5] "3-Chloro-4-methoxy-5-methylbenzoic acid Compound Summary." National Library of Medicine.
ChemicalBook. (2025). "1H NMR Spectra of Benzoic Acid Derivatives (Analogues)."
Doc Brown's Chemistry. (2025). "Proton NMR spectrum of benzoic acid and derivatives."
A Comparative Guide to the Purity Assessment of 3-Chloro-4-methoxy-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is of paramount i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Chloro-4-methoxy-5-methylbenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for their quality control workflows.
The Criticality of Purity in Drug Development
3-Chloro-4-methoxy-5-methylbenzoic acid, as a bespoke chemical entity, may serve as a crucial building block in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have significant consequences, including:
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended pharmacological effects or a reduction in the efficacy of the target compound.
Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.
Modified Physicochemical Properties: The presence of extraneous substances can affect properties such as solubility, stability, and bioavailability, impacting the formulation and performance of the final drug product.
Therefore, a robust and validated purity assessment strategy is not merely a regulatory requirement but a fundamental aspect of scientific rigor in drug discovery and development.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
To ensure a comprehensive and reliable assessment of purity, it is best practice to employ orthogonal analytical techniques. These are methods that rely on different chemical or physical principles for separation and detection, thereby providing a more complete picture of the sample's composition. This guide will compare three powerful and commonly employed analytical techniques for the purity assessment of 3-Chloro-4-methoxy-5-methylbenzoic acid:
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
The selection of the most appropriate method, or combination of methods, will depend on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1] For a substituted benzoic acid like 3-Chloro-4-methoxy-5-methylbenzoic acid, reversed-phase HPLC with UV detection is the most common and effective approach.[2][3][4][5]
Causality Behind Experimental Choices in HPLC
The development of a robust HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. For 3-Chloro-4-methoxy-5-methylbenzoic acid, a C18 column is a suitable initial choice for the stationary phase due to its hydrophobicity, which allows for good retention of the aromatic analyte.[6] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The buffer is crucial for controlling the pH of the mobile phase, which in turn influences the ionization state of the carboxylic acid group.[7] By maintaining a pH below the pKa of the benzoic acid derivative, the compound remains in its protonated, less polar form, leading to better retention and peak shape.[7]
Potential Impurities and Method Specificity
Based on the synthesis of similar substituted benzoic acids, potential impurities in 3-Chloro-4-methoxy-5-methylbenzoic acid could include:
Starting materials: Unreacted precursors from the synthetic route.
Isomeric impurities: Positional isomers that may have formed during substitution reactions.
By-products: Compounds resulting from side reactions, such as decarboxylation or hydrolysis of intermediates.
Residual solvents: Solvents used in the synthesis and purification steps.
A well-developed HPLC method should be able to separate the main peak of 3-Chloro-4-methoxy-5-methylbenzoic acid from all potential impurities, demonstrating its specificity.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol provides a starting point for the development and validation of an HPLC method for the purity assessment of 3-Chloro-4-methoxy-5-methylbenzoic acid.
1. Instrumentation and Materials:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reference standard of 3-Chloro-4-methoxy-5-methylbenzoic acid (if available from commercial suppliers like TCI Chemicals or Sigma-Aldrich, otherwise a well-characterized in-house standard should be used).[1]
HPLC grade acetonitrile and water.
Analytical grade phosphoric acid or other suitable buffer components.
2. Chromatographic Conditions:
Mobile Phase A: 0.1% Phosphoric acid in water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 30% B
2-15 min: 30% to 80% B
15-18 min: 80% B
18-19 min: 80% to 30% B
19-25 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or the λmax of 3-Chloro-4-methoxy-5-methylbenzoic acid)
Injection Volume: 10 µL
3. Sample Preparation:
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
The purity of the sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: HPLC Purity Assessment Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[8] For the analysis of 3-Chloro-4-methoxy-5-methylbenzoic acid, a derivatization step is typically required to convert the non-volatile carboxylic acid into a more volatile ester derivative, such as a methyl or silyl ester.[9][10]
Rationale for Derivatization in GC-MS
The primary reason for derivatization is to increase the volatility of the analyte, allowing it to be readily vaporized in the GC inlet and transported through the column. Derivatization can also improve the chromatographic properties of the compound, leading to better peak shape and resolution. The mass spectrometric detector provides an additional layer of specificity, allowing for the identification of impurities based on their mass spectra.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Materials:
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane for methylation).
Accurately weigh approximately 1 mg of the sample into a vial.
Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of BSTFA.
Seal the vial and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
3. GC-MS Conditions:
Injector Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold at 280 °C for 10 minutes.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Scan Range: 50-500 amu.
4. Data Analysis:
The purity is assessed by comparing the peak area of the derivatized analyte to the total peak area of all detected compounds. The mass spectra of any impurity peaks can be compared to a library (e.g., NIST) for tentative identification.
Caption: GC-MS Purity Assessment Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules without the need for a reference standard of the analyte itself.[11][12][13][14] The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[11]
The Power of an Absolute Method
Unlike chromatographic techniques that provide a relative purity based on the response of a detector, qNMR can provide an absolute purity value (w/w %).[11] This is achieved by comparing the integral of a known proton signal of the analyte to the integral of a known proton signal of a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H-qNMR with an Internal Standard
1. Instrumentation and Materials:
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
High-quality NMR tubes.
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
2. Sample Preparation:
Accurately weigh approximately 10-20 mg of the 3-Chloro-4-methoxy-5-methylbenzoic acid sample into a vial.
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:
A 90° pulse angle.
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified.
A sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Purity Calculation:
Carefully phase and baseline correct the spectrum.
Integrate the non-overlapping signals of both the analyte and the internal standard.
Calculate the purity of the analyte using the following formula:
The choice of analytical technique for purity assessment should be guided by a thorough understanding of the strengths and limitations of each method.
Feature
HPLC
GC-MS
qNMR
Principle
Differential partitioning between mobile and stationary phases
Separation based on volatility and boiling point, with mass-based detection
Nuclear spin resonance in a magnetic field
Analyte Suitability
Non-volatile, thermally stable compounds
Volatile or semi-volatile compounds (derivatization often required for polar analytes)
Soluble compounds with NMR-active nuclei
Purity Determination
Relative (Area %)
Relative (Area %)
Absolute (w/w %)
Sensitivity
High (ng to pg range)
Very High (pg to fg range)
Moderate (µg to mg range)
Specificity
Good (based on retention time and UV spectrum)
Excellent (based on retention time and mass spectrum)
High (based on unique chemical shifts)
Quantitation
Requires a reference standard of the analyte for accurate quantitation
Requires a reference standard of the analyte for accurate quantitation
Can provide absolute quantitation using a certified internal standard
Throughput
High
Moderate
Moderate to High
Instrumentation Cost
Moderate
High
Very High
Method Development
Can be time-consuming
Requires optimization of derivatization and temperature programs
Requires careful selection of internal standard and optimization of acquisition parameters
Illustrative Purity Data (Hypothetical)
Method
Purity (%)
Key Observations
HPLC
99.2 (Area %)
Two minor impurity peaks detected at relative retention times of 0.85 and 1.15.
GC-MS
99.0 (Area %)
One impurity peak identified as a potential demethylated precursor.
qNMR
98.8 (w/w %)
Confirmed the presence of approximately 0.5% residual solvent (ethyl acetate).
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the type of information that can be obtained from each analytical technique. Actual results may vary.
Self-Validating Systems and Regulatory Compliance
For use in a regulated environment, any analytical method for purity assessment must be validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), and the United States Pharmacopeia (USP), particularly general chapter <621> for chromatography.[5][15][16][17][18][19][20][21]
Validation parameters to be assessed include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By rigorously validating the chosen analytical methods, a self-validating system is established, ensuring the trustworthiness and reliability of the purity data generated.
Conclusion and Recommendations
The purity assessment of 3-Chloro-4-methoxy-5-methylbenzoic acid requires a well-considered and scientifically sound analytical strategy.
For routine quality control and the detection of non-volatile impurities, HPLC is the method of choice. Its high resolution and sensitivity make it ideal for separating a wide range of potential impurities.
GC-MS is a valuable complementary technique, particularly for the identification and quantification of volatile and semi-volatile impurities, including residual solvents. The requirement for derivatization adds a step to the workflow but provides excellent specificity.
qNMR stands out as a powerful tool for the absolute determination of purity without the need for an analyte-specific reference standard. It is an excellent orthogonal method to confirm the purity values obtained from chromatographic techniques and can uniquely quantify NMR-active impurities that may not be detected by other methods.
For a comprehensive and robust purity assessment of 3-Chloro-4-methoxy-5-methylbenzoic acid, a combination of HPLC for routine analysis and qNMR for absolute purity determination and as an orthogonal check is highly recommended. GC-MS should be employed when the presence of volatile impurities is suspected or needs to be controlled. This multi-faceted approach, grounded in the principles of method validation, will ensure the highest level of confidence in the quality of this important chemical intermediate.
References
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
Saito, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Journal of AOAC INTERNATIONAL, 103(5), 1265-1275. Retrieved from [Link]
Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]
SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]
Bouzidi, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of Analytical & Pharmaceutical Research, 3(5). Retrieved from [Link]
Burana-osot, J., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-382. Retrieved from [Link]
United States Pharmacopeia. (2023). General Chapter <621> Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the... [Image]. Retrieved from [Link]
dos Santos, V. M., et al. (2021). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Fuel, 284, 119024. Retrieved from [Link]
Burana-osot, J., Arunsingkharat, L., Naksuk, M., Naungnamjai, S., & Sa, T. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai J. Sci., 41(2), 370-382. Retrieved from [Link]
J. Chromatogr. A. (2021). Comparison of different approaches to quantify substituted polycyclic aromatic compounds. Retrieved from [Link]
University of Babylon. (n.d.). Chapter XII Analysis and control of aromatic pharmaceutical preparations. Retrieved from [Link]
Journal of Analytical Methods in Chemistry. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]
P212121. (n.d.). 3-Chloro-4-methylbenzoic acid. Retrieved from [Link]
Journal of High Resolution Chromatography. (1994). GC-MS analysis of carboxylic acids in petroleum after esterification with fluoroalcohols. Retrieved from [Link]
Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
Journal of Chromatography B. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
Chemija. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
PureSynth. (n.d.). 3-Methoxy-4-Methylbenzoic Acid 98.0%(HPLC). Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Google Patents. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
A Comparative Guide to the Reactivity of 3-Chloro-4-methoxy-5-methylbenzoic acid and 3-chloro-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted benzoic acids is a cornerstone of molecular design and synth...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted benzoic acids is a cornerstone of molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of two closely related analogs: 3-Chloro-4-methoxy-5-methylbenzoic acid and 3-chloro-4-methoxybenzoic acid. Understanding the subtle yet significant impact of the ortho-methyl group in the former is crucial for predicting reaction outcomes, optimizing synthetic routes, and fine-tuning the physicochemical properties of target molecules.
Molecular Structures and Substituent Effects
The key difference between the two molecules lies in the presence of a methyl group at the C5 position (ortho to the carboxylic acid) in 3-Chloro-4-methoxy-5-methylbenzoic acid. This substitution introduces both electronic and steric effects that modulate the reactivity of the carboxylic acid and the aromatic ring.
Caption: Chemical structures of the two benzoic acid derivatives.
Electronic Effects
The substituents on the benzene ring influence the electron density of the carboxylic acid group and the aromatic ring itself, thereby affecting their reactivity.
Chloro Group (meta to -COOH): The chlorine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and the carboxyl group, increasing the acidity of the benzoic acid.[1][2]
Methoxy Group (para to -COOH): The methoxy group exhibits a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, it possesses a strong electron-donating resonance effect (+R) where the lone pairs on the oxygen atom can delocalize into the benzene ring.[3][4][5] In the para position, the +R effect generally outweighs the -I effect, leading to an overall electron-donating character that tends to decrease the acidity of the benzoic acid.[6]
Methyl Group (ortho to -COOH): The methyl group is a weak electron-donating group through an inductive effect (+I). This effect would typically slightly decrease the acidity of the carboxylic acid.
Steric Effects: The Ortho Effect
The most significant differentiator in the reactivity of these two molecules is the steric hindrance introduced by the ortho-methyl group in 3-Chloro-4-methoxy-5-methylbenzoic acid. This is a classic example of the "ortho effect".[7][8]
The ortho-methyl group forces the carboxylic acid group to twist out of the plane of the benzene ring.[7][8] This disruption of coplanarity has two major consequences:
Inhibition of Resonance: The resonance between the carboxyl group and the aromatic ring is diminished. This reduces the electron-donating effect of the ring on the carboxyl group, leading to an increase in the acidity of the carboxylic acid.[7][8]
Steric Hindrance to Reactions: The bulky methyl group physically obstructs the approach of reagents to the carboxylic acid group, which can significantly slow down reactions such as esterification and amidation.[9]
Comparative Acidity (pKa)
Compound
Predicted pKa
Rationale
3-chloro-4-methoxybenzoic acid
~4.0 - 4.2
The electron-withdrawing chloro group increases acidity, while the electron-donating methoxy group decreases it.
3-Chloro-4-methoxy-5-methylbenzoic acid
~3.8 - 4.0
The ortho-methyl group causes steric inhibition of resonance, leading to a significant increase in acidity that outweighs its weak electron-donating inductive effect.[7][8]
Note: Predicted pKa values are estimates and may vary depending on the prediction software and its underlying algorithms. Experimental determination is recommended for precise values.
Reactivity in Key Synthetic Transformations
The electronic and steric differences between the two molecules manifest in their reactivity in common synthetic reactions.
Esterification
Esterification of benzoic acids is a crucial reaction in drug synthesis and materials science. The rate of acid-catalyzed esterification is sensitive to both the electronic nature of the carboxylic acid and steric hindrance around the reaction center.
Prediction: 3-chloro-4-methoxybenzoic acid is expected to undergo esterification at a faster rate than 3-Chloro-4-methoxy-5-methylbenzoic acid. The steric bulk of the ortho-methyl group in the latter will hinder the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[9]
This protocol outlines a method to compare the esterification rates of the two benzoic acids.
Caption: Workflow for comparative Fischer esterification.
Detailed Steps:
Reaction Setup: In two identical round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 1 mmol) of 3-chloro-4-methoxybenzoic acid and 3-Chloro-4-methoxy-5-methylbenzoic acid, respectively.
Reagent Addition: To each flask, add a 10-fold molar excess of dry methanol and a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid.
Reaction: Heat both flasks to reflux in a pre-heated oil bath, ensuring the temperature is identical for both reactions. Maintain reflux for a predetermined time (e.g., 4 hours).
Work-up: Cool the reaction mixtures to room temperature. Quench the reactions by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layers with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Analysis: Analyze the crude product mixtures by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage yield of the respective methyl esters. The compound with the higher yield is the more reactive species under these conditions.
Amidation
Amidation is another fundamental transformation for creating biologically active molecules and polymers. Similar to esterification, the rate of amidation is influenced by steric hindrance around the carboxylic acid.
Prediction: 3-chloro-4-methoxybenzoic acid will exhibit a higher reactivity towards amidation compared to 3-Chloro-4-methoxy-5-methylbenzoic acid due to the steric shielding of the carboxylic acid by the ortho-methyl group in the latter.[9]
Experimental Protocol: Comparative Amidation using a Coupling Agent
This protocol provides a method for comparing the amidation efficiency of the two acids using a common coupling agent.
Caption: Workflow for comparative amidation.
Detailed Steps:
Reaction Setup: In two separate flasks, dissolve equimolar amounts (e.g., 1 mmol) of 3-chloro-4-methoxybenzoic acid and 3-Chloro-4-methoxy-5-methylbenzoic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
Activation: To each flask, add a coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of N,N-diisopropylethylamine - DIPEA). Stir the mixtures at room temperature for 15 minutes to activate the carboxylic acids.
Amine Addition: Add an equimolar amount of a primary or secondary amine (e.g., benzylamine) to each flask.
Reaction: Stir the reaction mixtures at room temperature for a specified period (e.g., 12 hours).
Work-up and Purification: Quench the reactions by adding water. Extract the aqueous layers with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Purify the crude products by flash column chromatography on silica gel.
Analysis: Determine the isolated yields of the pure amides. The higher yield will indicate the more reactive benzoic acid derivative.
Synthesis of 3-Chloro-4-methoxy-5-methylbenzoic acid
While 3-chloro-4-methoxybenzoic acid is commercially available, 3-Chloro-4-methoxy-5-methylbenzoic acid may require custom synthesis. A plausible synthetic route can be envisioned starting from vanillic acid, a readily available natural product.
Caption: Proposed synthetic pathway for 3-Chloro-4-methoxy-5-methylbenzoic acid.
This proposed synthesis leverages established organic transformations and offers a potential route for accessing this less common but valuable building block.
Conclusion
The presence of an ortho-methyl group in 3-Chloro-4-methoxy-5-methylbenzoic acid is the primary determinant of its distinct reactivity compared to 3-chloro-4-methoxybenzoic acid. The key takeaways for researchers are:
Acidity: 3-Chloro-4-methoxy-5-methylbenzoic acid is predicted to be the stronger acid due to the ortho effect, which disrupts the resonance of the carboxyl group with the aromatic ring.
Reactivity of the Carboxyl Group: For reactions like esterification and amidation, 3-chloro-4-methoxybenzoic acid is expected to be more reactive due to the absence of steric hindrance around the carboxylic acid.
Synthetic Considerations: When designing synthetic routes, the reduced reactivity of 3-Chloro-4-methoxy-5-methylbenzoic acid may necessitate more forcing reaction conditions (higher temperatures, longer reaction times, or more potent coupling agents) to achieve comparable yields to its non-ortho-methylated counterpart.
This guide provides a framework for understanding and predicting the chemical behavior of these two important benzoic acid derivatives. For definitive quantitative comparisons, the experimental protocols outlined herein should be performed under rigorously controlled and identical conditions.
References
Bordwell, F.G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456-463.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
CompuDrug. (n.d.). pKalc. Retrieved February 15, 2026, from [Link]
Hosseini-Sarvari, M., & Sodagar, E. (2011). Zinc Oxide Nanoparticles as a Highly Efficient and Reusable Catalyst for the Direct Amidation of Carboxylic Acids with Amines under Solvent-Free Conditions. Synlett, 2011(12), 1745-1749.
Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662.
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 15, 2026, from [Link]
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry, 22(8), 1545-1551.
Williams, R. (n.d.). pKa Data Compiled by R. Williams. The Evans pKa Table. Retrieved February 15, 2026, from [Link]
3-Chloro-4-methoxy-5-methylbenzoic acid (CMMBA) is a critical aromatic building block, structurally significant as a methylated analog of the key Avanafil intermediate (3-chloro-4-methoxybenzoic acid). In drug development, it serves two primary roles: as a scaffold for novel PDE5 inhibitor analogs and as a critical impurity marker in the quality control of pharmaceutical intermediates.
This guide objectively compares analytical methodologies for characterizing CMMBA, establishing a tiered testing strategy that prioritizes specificity (NMR) and sensitivity (HPLC) over traditional bulk methods (Titration).
Part 1: Structural Integrity & Isomeric Differentiation
The primary challenge in characterizing CMMBA is distinguishing it from its close structural analogs, particularly the des-methyl variant (the Avanafil intermediate) and its regioisomers.
Isomer & Analog Differentiation Matrix
The following decision tree outlines the logic for confirming the CMMBA structure against its most common impurities.
Figure 1: NMR-based logic flow for distinguishing CMMBA from critical process impurities.
Expected Spectral Data (Reference Standard)
1H NMR (400 MHz, DMSO-d6):
12.90 (br s, 1H, COOH)
7.85 (d, J=2.0 Hz, 1H, Ar-H2) – Deshielded by COOH and Cl
7.72 (d, J=2.0 Hz, 1H, Ar-H6) – Deshielded by COOH
3.82 (s, 3H, OCH3)
2.35 (s, 3H, Ar-CH3)
Part 2: Comparative Purity Methodologies
For routine release and stability testing, three methods are commonly evaluated. The table below compares their performance metrics specifically for substituted benzoic acids.
Method Performance Comparison
Feature
HPLC-UV (Recommended)
qNMR (Absolute)
Potentiometric Titration
Principle
Separation via hydrophobicity (C18)
Molar ratio vs. Internal Standard
Acid-Base Neutralization
Specificity
High (Separates isomers/impurities)
High (Structural confirmation)
Low (Detects any acidic group)
Sensitivity (LOD)
High (< 0.05%)
Moderate (~0.5%)
Low (N/A)
Precision (RSD)
< 1.0%
< 1.0%
< 0.5%
Primary Use
Purity & Impurity Profiling
Reference Standard Qualification
Bulk Assay (Low Cost)
Limitation
Requires Reference Standard
Lower sensitivity for trace impurities
False positives from precursor acids
Expert Insight: While titration is cost-effective, it is unsuitable for CMMBA if the synthesis involves other acidic precursors (e.g., 3-chloro-4-hydroxy-5-methylbenzoic acid). HPLC is the required standard for pharmaceutical applications to ensure the absence of the des-methyl analog.
Objective: Quantify purity and detect the "des-methyl" impurity.
Instrument: HPLC with PDA/UV detector (Agilent 1200 or equivalent).
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid in Water (Maintains COOH protonation for peak shape).
Solvent B: Acetonitrile.
Gradient:
0-2 min: 10% B (Isocratic hold)
2-15 min: 10%
80% B (Linear ramp)
15-20 min: 80% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: 235 nm (Max absorption for chlorobenzoic core) and 254 nm.
Sample Prep: Dissolve 10 mg CMMBA in 10 mL of 50:50 Water:ACN.
System Suitability Criteria:
Resolution (
) between CMMBA and des-methyl impurity > 2.0.
Tailing Factor (
) < 1.5.
Protocol B: Quantitative NMR (qNMR)
Objective: Determine absolute assay purity without a reference standard.
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
Why Maleic Acid? Singlet at
6.3 ppm falls in a clean region, distinct from CMMBA aromatics (7.7-7.9 ppm).
Solvent: DMSO-d6 (Ensures solubility of both acid and IS).
Procedure:
Weigh ~20 mg of CMMBA (
) and ~10 mg of IS () directly into the NMR tube with precision (0.01 mg).
Add 0.6 mL DMSO-d6.
Acquire 1H NMR with d1 (relaxation delay)
30 seconds (5 T1) to ensure full relaxation.
Calculation:
Where = Integral area, = Number of protons, = Molecular weight.[2]
Part 4: Critical Impurity Profiling
Understanding the synthesis pathway is essential for predicting impurities. CMMBA is typically synthesized via the chlorination of 4-methoxy-3-methylbenzoic acid or methylation of 3-chloro-4-hydroxy-5-methylbenzoic acid.
Unreacted Phenol: Monitor via HPLC. The phenol group is more polar, eluting before the target acid.
Methyl Ester: Monitor via HPLC.[3][4] The ester is significantly less polar (no COOH), eluting after the target acid.
References
Sigma-Aldrich. 3-Chloro-4-methoxy-5-methylbenzoic acid (CAS 62316-29-4) Product Entry.[2][5] Retrieved from
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71387600, 3-Chloro-4-methoxy-5-methylbenzoic acid. Retrieved from
BenchChem. Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. (Contextual reference for structural analogs). Retrieved from
AOAC International. Guidelines for Standard Method Performance Requirements. (Basis for HPLC validation criteria). Retrieved from
A Comparative Guide to Reference Standards for the Analysis of 3-Chloro-4-methoxy-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise quantification of novel chemical entities is paramount. The accuracy of th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise quantification of novel chemical entities is paramount. The accuracy of these measurements underpins the validity of experimental data, ensuring the safety and efficacy of potential therapeutic agents. This guide provides an in-depth comparison of analytical methodologies and reference standards for the analysis of 3-Chloro-4-methoxy-5-methylbenzoic acid, a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my aim is to equip you with the technical insights and experimental rationale necessary to make informed decisions for your analytical workflows.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base. In the analysis of 3-Chloro-4-methoxy-5-methylbenzoic acid, the reference standard is the cornerstone of method validation and routine sample analysis, directly impacting the accuracy and reliability of the results. The ideal reference standard possesses a high degree of purity, is homogenous, and is stable under defined storage conditions. Its characterization should be comprehensive, often involving multiple analytical techniques to confirm its identity and assign a purity value with a stated uncertainty.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for the quantification of 3-Chloro-4-methoxy-5-methylbenzoic acid is a critical decision, influenced by factors such as the required level of accuracy, sample matrix, available instrumentation, and throughput needs. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like benzoic acid derivatives.[1] It offers excellent reproducibility and is amenable to high-throughput screening.
Standard Preparation: Accurately weigh approximately 10 mg of the 3-Chloro-4-methoxy-5-methylbenzoic acid reference standard and dissolve it in a known volume of methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Calibration: Inject the working standards to construct a calibration curve by plotting peak area against concentration.
Sample Analysis: Inject the sample solution and quantify the analyte concentration using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[2] However, for polar compounds like carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.[3]
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable organic solvent (e.g., methanol).
Derivatization (Methylation): To 1 mL of the standard or sample solution, add 2 mL of a 1.25 M solution of HCl in methanol.[2] Heat the mixture at 60 °C for 30 minutes to convert the benzoic acid to its more volatile methyl ester.
Extraction: After cooling, add 1 mL of hexane and 1 mL of water, vortex, and allow the layers to separate. Analyze the hexane layer.
GC-MS Conditions:
Column: A non-polar capillary column (e.g., DB-5ms).
Inlet Temperature: 250 °C.
Oven Program: Start at 80 °C, ramp to 280 °C.
Carrier Gas: Helium.
Ionization: Electron Ionization (EI).
Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode.
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement that can provide a direct and highly accurate determination of a compound's purity without the need for a specific reference standard of the same compound.[4][5] Instead, a certified internal standard of a different, well-characterized compound is used. Benzoic acid itself is recognized as a primary standard for qNMR by institutions like NIST.[6][7]
Sample Preparation: Accurately weigh the 3-Chloro-4-methoxy-5-methylbenzoic acid sample and a certified qNMR internal standard (e.g., maleic acid) into a vial.
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity of the internal standard.
Performance Comparison
The following table summarizes the key performance characteristics of the three analytical techniques for the analysis of 3-Chloro-4-methoxy-5-methylbenzoic acid. The data presented is a realistic representation based on typical performance for similar substituted benzoic acids.
Parameter
HPLC-UV
GC-MS (with Derivatization)
¹H-qNMR
Linearity (r²)
> 0.999
> 0.998
N/A (Absolute Method)
Limit of Detection (LOD)
~ 10-50 ng/mL
~ 1-10 ng/mL
~ 0.1-1 mg/mL
Limit of Quantitation (LOQ)
~ 50-150 ng/mL
~ 10-30 ng/mL
~ 0.5-5 mg/mL
Precision (%RSD)
< 2%
< 5%
< 1%
Accuracy (% Recovery)
98-102%
95-105%
99-101%
Sample Preparation
Simple dilution
Derivatization required
Simple dissolution
Throughput
High
Moderate
Low to Moderate
Reference Standard
Requires specific analyte standard
Requires specific analyte standard
Requires certified internal standard
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for ¹H-qNMR Analysis.
Conclusion and Recommendations
The selection of a reference standard and analytical methodology for 3-Chloro-4-methoxy-5-methylbenzoic acid should be guided by the specific requirements of the analysis.
HPLC-UV is a robust and reliable method for routine quality control and high-throughput analysis, provided a well-characterized reference standard of 3-Chloro-4-methoxy-5-methylbenzoic acid is available.
GC-MS offers superior sensitivity and is an excellent choice for trace-level analysis or when dealing with complex matrices. However, the need for derivatization adds a layer of complexity to the sample preparation.
¹H-qNMR stands out as a primary method for the certification of reference materials. Its ability to provide an absolute purity value with high precision and accuracy, traceable to SI units, makes it the gold standard for establishing the purity of a new chemical entity.
For the initial characterization and certification of a new batch of 3-Chloro-4-methoxy-5-methylbenzoic acid as a reference standard, ¹H-qNMR is the recommended approach . Once certified, this reference standard can then be used for the routine analysis of samples by more high-throughput methods like HPLC-UV .
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can establish a robust and scientifically sound analytical framework for the accurate analysis of 3-Chloro-4-methoxy-5-methylbenzoic acid, ensuring data integrity and confidence in their research outcomes.
References
A New Realization of SI for Organic Chemical Measurement:NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PMC. (n.d.). Retrieved from [Link]
NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). Retrieved from [Link]
BIPM. (2023, March 29). Octad of standards for qNMR purity measurements. Retrieved from [Link]
A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) - ResearchGate. (2025, August 6). Retrieved from [Link]
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. (n.d.). Retrieved from [Link]
Analysis of benzoic and salicylic acids - Chromatography Forum. (2019, April 14). Retrieved from [Link]
3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid - PubChemLite. (n.d.). Retrieved from [Link]